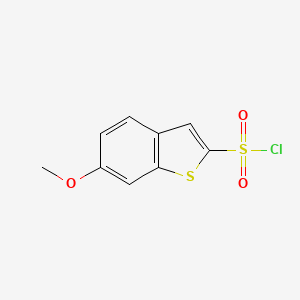
2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine is a member of the class of quinazolines. This compound is characterized by its substitution at positions 2 and 4 by 6-methylpyridin-2-yl and pyridin-4-ylnitrilo groups, respectively . It is known for its role as an ALK5 and PKN3 kinase inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine typically involves the reaction of 2-bromo-6-methylpyridine with pyridin-4-ylamine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst . The reaction conditions include heating the mixture in a suitable solvent like toluene or dimethylacetamide (DMA) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the pyridinyl or quinolinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of ALK5 and PKN3 kinases. These kinases are involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis . By inhibiting these kinases, the compound can modulate signaling pathways and affect cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-(6-methylpyridin-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline: Used as a corrosion inhibitor.
2-(6-methylpyridin-2-yl)ethanamine: A building block for various chemical syntheses.
(6-methylpyridin-2-yl)methanamine hydrochloride: Used in organic synthesis.
Uniqueness
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine is unique due to its dual kinase inhibitory activity, which is not commonly found in similar compounds. This dual inhibition makes it a valuable tool in research focused on kinase signaling pathways and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H16N4 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C20H16N4/c1-14-5-4-8-18(22-14)20-13-19(23-15-9-11-21-12-10-15)16-6-2-3-7-17(16)24-20/h2-13H,1H3,(H,21,23,24) |
Clave InChI |
OUYYGKQETOODJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)


![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)

![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)


![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)



